N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride
CAS No.: 1909319-20-5
Cat. No.: VC5618603
Molecular Formula: C10H19Cl2N3S
Molecular Weight: 284.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909319-20-5 |
|---|---|
| Molecular Formula | C10H19Cl2N3S |
| Molecular Weight | 284.24 |
| IUPAC Name | N-(2-imidazol-1-ylethyl)thian-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H17N3S.2ClH/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13;;/h3,5,9-10,12H,1-2,4,6-8H2;2*1H |
| Standard InChI Key | BGOBMPFYQKGCET-UHFFFAOYSA-N |
| SMILES | C1CSCCC1NCCN2C=CN=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-(2-imidazol-1-ylethyl)thian-4-amine dihydrochloride, reflects its bipartite structure: a thian-4-amine core linked via an ethyl chain to a 1H-imidazole ring, with two hydrochloride counterions. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1909319-20-5 |
| Molecular Formula | |
| Molecular Weight | 284.24 g/mol |
| SMILES | C1CSCCC1NCCN2C=CN=C2.Cl.Cl |
| InChIKey | BGOBMPFYQKGCET-UHFFFAOYSA-N |
The thian group (a six-membered saturated ring containing one sulfur atom) contributes to conformational rigidity, while the imidazole ring provides hydrogen-bonding capacity and potential metal coordination sites .
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) remain unpublished, computational descriptors offer insight. The InChI string () confirms protonation at both amine sites. Molecular dynamics simulations of analogous compounds suggest the ethyl linker permits rotational flexibility between aromatic and alicyclic components, potentially enabling adaptive binding geometries .
Synthesis and Purification
Synthetic Pathways
Industrial synthesis typically follows a two-step sequence:
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Formation of the base compound: Condensation of 4-aminothiane with 1-(2-chloroethyl)imidazole in ethanol under reflux, yielding N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine.
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Salt formation: Treatment with concentrated hydrochloric acid in methanol precipitates the dihydrochloride salt .
Reaction conditions (temperature: 60–80°C; time: 12–24 hours) aim to maximize yield while minimizing imidazole ring degradation. Chromatographic purification (silica gel, methanol:ethyl acetate eluent) typically achieves >95% purity.
Yield Optimization Challenges
Key challenges include:
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Imidazole stability: Prolonged heating above 80°C risks ring-opening reactions, necessitating strict temperature control .
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Byproduct formation: Competing N-alkylation at thian nitrogen generates bis-alkylated byproducts, mitigated by maintaining a 1:1 molar ratio of reactants.
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Hydrochloride stoichiometry: Excess HCl leads to mono-hydrochloride contamination; pH monitoring during salt formation ensures precise protonation .
Physicochemical Properties
Solubility and Stability
Though quantitative solubility data remain unreported, structural analogs suggest:
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Water solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic thian core .
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Organic solvents: Soluble in methanol, DMSO, and DMF (>10 mg/mL).
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pH stability: Stable in acidic conditions (pH 2–5) but undergoes gradual hydrolysis above pH 7, releasing thian-4-amine .
Thermal and Optical Characteristics
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Melting point: Estimated 215–220°C (decomposition observed via DSC).
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Hygroscopicity: Moderate; storage under anhydrous conditions recommended .
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Optical activity: The thian ring’s chair conformation creates a chiral center at C4, though commercial samples are racemic .
Comparative Analysis with Related Compounds
The dihydrochloride salt’s improved water solubility over its free base (211.33 g/mol) makes it preferable for in vitro assays, though membrane permeability may suffer . Unlike simpler imidazole-amines , the thian ring’s steric bulk likely restricts off-target binding.
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